1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

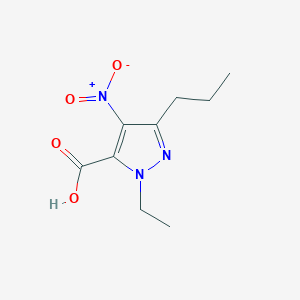

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with ethyl, nitro, and propyl groups, as well as a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

The synthesis of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common synthetic route involves the nitration of 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures, and the product is isolated through crystallization .

Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters. Additionally, the nitro group can participate in nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, alcohols, acid catalysts, and strong oxidizing agents. Major products formed from these reactions include amino derivatives, esters, and oxidized compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research

Preliminary studies have explored the potential of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been noted, indicating a possible role in developing chemotherapeutic agents .

Agrochemicals

Pesticide Development

The unique structure of this compound lends itself to applications in agrochemicals. Research has demonstrated its efficacy as a pesticide, particularly against certain pests that threaten crop yields. The compound's ability to disrupt pest metabolism is being evaluated for use in sustainable agriculture practices .

Herbicide Potential

Additionally, this compound is being studied for its herbicidal properties. Its selective action against specific weed species could provide an environmentally friendly alternative to traditional herbicides, minimizing the impact on non-target plants and ecosystems .

Material Science

Polymer Chemistry

In material science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Nanotechnology Applications

The compound's unique chemical properties also make it suitable for nanotechnology applications. Researchers are investigating its use in creating nanoparticles for drug delivery systems, where controlled release and targeted delivery are crucial .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application and the functional groups present. For instance, if the compound is used as a drug candidate, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group may facilitate binding to target proteins.

Comparaison Avec Des Composés Similaires

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-4-amino-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Activité Biologique

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 76434-33-8) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H17N3O4

- Molecular Weight : 255.27 g/mol

- Structure : The compound features a pyrazole ring substituted with an ethyl group, a nitro group, and a propyl chain, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. Below are key findings from recent research:

Anti-inflammatory Activity

Several studies have indicated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in vitro and in vivo.

Table 1: Summary of Anti-inflammatory Studies

Analgesic Properties

Research has also demonstrated that this compound possesses analgesic properties. It acts through central and peripheral mechanisms, providing relief from pain without significant side effects typically associated with opioid analgesics.

Case Study: Analgesic Effects in Animal Models

In a controlled study involving rodents, the administration of the compound resulted in a marked reduction in pain response during formalin tests, suggesting its efficacy as a non-opioid analgesic agent.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to decreased prostaglandin synthesis.

- Modulation of Nitric Oxide (NO) Pathways : It may affect NO production, which plays a crucial role in inflammation and pain signaling pathways.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further investigations are required to fully understand its metabolic pathways and elimination routes.

Propriétés

IUPAC Name |

2-ethyl-4-nitro-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-3-5-6-7(12(15)16)8(9(13)14)11(4-2)10-6/h3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDQYTGOBJQNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618937 | |

| Record name | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-17-5 | |

| Record name | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.